Integracin A

Description

Overview of Integrastatin A as a Chemical Compound

Integrastatin A is a novel, naturally occurring aromatic product characterized by a complex tetracyclic aromatic heterocyclic structure. researchgate.net It possesses a unique [6/6/6/6]-ring system and is racemic, meaning it is a mixture of equal amounts of left- and right-enantiomers, despite having two asymmetric centers in its structure. researchgate.net The core structure of integrastatins, including Integrastatin A, is highly oxygenated and densely populated with quaternary carbons. acs.org Specifically, of the 15 carbons in the main framework, 13 are quaternary carbons. acs.org

The synthesis of the tetracyclic core of integrastatins has been a subject of research, with strategies developed for its rapid and convergent preparation. nih.gov One such strategy utilizes a palladium(II)-catalyzed oxidative cyclization to form the central [3.3.1]-dioxabicycle of the natural product core. nih.gov

Historical Context of Integrastatin A Discovery and Initial Characterization

Integrastatin A was discovered through the screening of extracts from fungal fermentations. researchgate.net Along with the related compound Integrastatin B, it was isolated and identified as a novel aromatic natural product. researchgate.net Initial characterization revealed its distinctive tetracyclic structure and its racemic nature. researchgate.net

Significance of Integrastatin A in Scientific Inquiry

The primary significance of Integrastatin A in scientific research stems from its biological activity as an inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase. researchgate.net HIV-1 integrase is a crucial enzyme for the replication of the virus, and its inhibition is a key target for the development of antiviral therapies. nih.gov

Detailed research findings on the inhibitory activity of integrastatins are presented in the table below:

| Compound | Target | Activity (IC50) |

| Integrastatins | HIV-1 Integrase (strand transfer reaction) | 1.1–2.5 μM researchgate.net |

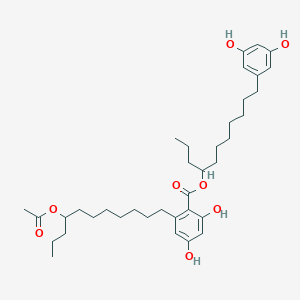

Structure

2D Structure

Properties

IUPAC Name |

11-(3,5-dihydroxyphenyl)undecan-4-yl 2-(8-acetyloxyundecyl)-4,6-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H56O8/c1-4-16-33(44-27(3)38)20-14-11-7-9-13-19-29-24-32(41)26-35(42)36(29)37(43)45-34(17-5-2)21-15-10-6-8-12-18-28-22-30(39)25-31(40)23-28/h22-26,33-34,39-42H,4-21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCCZIASPPCLCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Biosynthesis of Integracin a

Isolation from Natural Sources

Integracin A has been isolated from diverse organisms, highlighting its presence across different biological kingdoms and environments.

Fungal Extracts

Fungi have been identified as a source of this compound. Specifically, the fungal genus Cytonaema has been reported to produce integracins, including this compound. ebi.ac.ukvulcanchem.comresearchgate.net this compound was isolated from Cytonaema sp. living in twigs of Quercus ilex. mdpi.com Another endophytic fungus, Cytospora sp., isolated from the Chinese mangrove Ceriops tagal, has also yielded this compound. mdpi.com Additionally, this compound has been obtained from Cytospora rhizophorae. mdpi.com

Marine Organisms and Associated Microbes

The marine environment is a rich source of diverse bioactive compounds, and this compound has been found in organisms associated with marine ecosystems. mdpi.comnih.govnih.gov While direct isolation from marine organisms themselves is noted for various antiviral compounds, this compound's isolation from marine-associated sources primarily points to microbes. mdpi.comnih.govslu.se Endophytic fungi, such as Cytospora sp. isolated from mangroves, which are part of the marine-associated environment, are producers of this compound. mdpi.com The isolation of marine microorganisms often involves techniques such as enrichment culture, mimicking the natural environment, dilution-to-extinction, and single-cell approaches. azolifesciences.comnih.gov

Mangrove Plants (e.g., Sonneratia hainanensis)

Mangrove plants, particularly Sonneratia hainanensis, have been a significant source for the isolation of this compound. This compound, along with Integracin B and 15'-dehydroxy-integracin B, were first isolated from the Chinese mangrove plant Sonneratia hainanensis. researchgate.netresearchgate.netnih.gov These compounds are described as dimeric alkylresorcinols found in Sonneratia hainanensis. mdpi.comresearchgate.net

Here is a table summarizing the natural sources of this compound:

| Source Category | Specific Organisms/Environments |

| Fungal Extracts | Cytonaema sp., Cytospora sp., Cytospora rhizophorae |

| Marine Organisms and Associated Microbes | Endophytic fungi from mangroves |

| Mangrove Plants | Sonneratia hainanensis |

Biosynthetic Pathways and Precursors

The biosynthesis of natural products like this compound involves specific enzymatic pathways and precursor molecules.

Elucidation of Biosynthetic Routes (e.g., Alkylresorcinol Derivatives)

This compound is characterized as a dimeric alkylresorcinol derivative. mdpi.comresearchgate.net Alkylresorcinols are a class of phenolic lipids thought to be primarily derived from type III polyketide synthase (PKS)-associated pathways. nih.govnih.gov Alkylresorcinol synthases (ARSs), which are type III PKS enzymes, catalyze the formation of 5-alkylresorcinols using fatty acyl-CoA starter units and malonyl-CoA extender units through iterative condensations. nih.govnih.govnwafu.edu.cnunl.edu While ARSs have been characterized in various microorganisms and plants, the specific detailed biosynthetic route leading to the dimeric structure of this compound from these precursors requires further elucidation. nih.govnih.govnwafu.edu.cnunl.edu The planar structure of this compound has been noted as being similar to that of 15-dehydroxy-integracin B, suggesting a potential biosynthetic relationship. researchgate.net

Genetic Basis of this compound Biosynthesis

The biosynthesis of polyketide compounds like this compound is governed by specific genes that encode the polyketide synthases and associated enzymes involved in the pathway. While it is known that this compound is produced via a PKS-driven pathway semanticscholar.org, detailed research specifically identifying the genes or gene clusters responsible for this compound biosynthesis was not found in the consulted literature. Studies on the genetic basis of biosynthesis for other natural products often involve identifying gene clusters encoding multifunctional enzyme complexes like nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) elsevier.es. The presence of a PKS pathway for this compound suggests that similar gene clusters are likely involved in its production in the source organisms. Further research is needed to specifically identify and characterize the genetic components underlying this compound biosynthesis.

Environmental and Biological Factors Influencing Production

The production of secondary metabolites by fungi and plants, including compounds like this compound, can be influenced by a variety of environmental and biological factors. Environmental factors such as temperature, humidity, light, and nutrient availability are known to impact microbial and plant metabolism, potentially affecting the yield of secondary metabolites ub.edu. For organisms isolated from specific environments, such as the mangrove-associated fungi producing this compound, factors unique to that habitat, such as salinity and tidal cycles, could also play a role nih.gov.

Biological factors, including the specific strain or species of the producing organism and interactions with other organisms in the environment, can also influence compound production. For instance, the availability of specific substrates can influence the production of microbial metabolites. While the general principles of how these factors can affect secondary metabolite production are established, specific studies detailing the impact of particular environmental or biological conditions on the yield or profile of this compound production were not found in the surveyed literature. Research in this area would be valuable for optimizing the production of this compound.

Structure Activity Relationship Sar of Integracin a and Analogs

Structural Features Critical for Biological Activity

The biological activity of Integracin A is intrinsically linked to its unique chemical structure. Several key features within the molecule have been identified as playing critical roles in its interaction with biological targets.

Role of Dimeric Alkyl Aromatic Moiety

Integracins A, B, and C are described as novel dimeric alkyl aromatic inhibitors of HIV-1 integrase discovered from the screening of fungal extracts. These compounds inhibit both coupled and strand transfer activity of HIV-1 integrase. The dimeric alkyl aromatic moiety appears to be a significant structural component contributing to their inhibitory activity. Studies on these compounds, isolated from Cytonaema sp., have shown inhibition of both coupled and strand transfer activities of HIV-1 integrase with varying IC₅₀ values. The dimeric nature, linking two alkyl aromatic units, likely influences the compound's shape, size, and interaction points with the integrase enzyme, distinguishing their activity from potential monomeric counterparts. For example, a monomeric metabolite from the same species that produces integracins was not active even at a high concentration, suggesting the importance of the dimeric structure for activity.

Significance of Hydroxyl Groups

Hydroxyl groups are common functional groups in natural products and play a significant role in molecular recognition through hydrogen bonding. The presence and position of hydroxyl groups within the structure of this compound are likely to be important for its biological activity. While the specific role of each hydroxyl group in this compound requires detailed investigation, studies on other compounds have shown that hydroxyl groups can be critical for forming key interactions with amino acid residues in the binding site of target proteins, influencing binding affinity and biological potency. Modifications or removal of hydroxyl groups can lead to significant changes in activity. Hydroxyl groups can contribute significantly to binding affinity by forming hydrogen bond networks, although they also incur a desolvation penalty.

Modifications and Derivatives

To further explore the SAR of this compound and potentially develop more effective inhibitors, various modifications and the synthesis of analogs are undertaken.

Mechanisms of Action of Integracin a

Interactions with Biological Targets

HIV-1 Integrase Inhibition

Integrase is a critical viral enzyme required for HIV-1 replication. researchgate.netnih.gov It catalyzes the insertion of viral DNA into the host cell's genome, a process essential for establishing a permanent infection. nih.govnih.govnih.gov Integracin A has been identified as an inhibitor of this enzyme. researchgate.netcaymanchem.comsapphire-usa.com

Studies utilizing in vitro coupled assays have shown that this compound inhibits the activity of HIV-1 integrase. researchgate.netcaymanchem.comsapphire-usa.com The coupled assay typically measures the combined 3'-processing and strand transfer activities of the enzyme. researchgate.net this compound demonstrated an IC50 value of 3.2 μM in an HIV-1 integrase coupled assay. caymanchem.comsapphire-usa.com Integracin B, a related compound, showed an IC50 of 6.1 μM in the same assay. caymanchem.combertin-bioreagent.commedchemexpress.com

Here is a summary of the coupled assay inhibition data:

| Compound | HIV-1 Integrase Coupled Assay IC50 (μM) |

| This compound | 3.2 caymanchem.comsapphire-usa.com |

| Integracin B | 6.1 caymanchem.combertin-bioreagent.commedchemexpress.com |

HIV-1 integrase catalyzes the integration of viral DNA into host DNA through a two-step process: 3'-processing and strand transfer. nih.govnih.gov The strand transfer reaction is the covalent insertion of the processed viral DNA into the host cell DNA. nih.govnih.gov this compound has been shown to inhibit this specific activity of HIV-1 integrase in strand transfer assays. researchgate.netcaymanchem.comsapphire-usa.com this compound exhibited an IC50 value of 32 μM in a strand transfer assay. caymanchem.comsapphire-usa.com Integracin B also inhibited strand transfer activity with an IC50 of 17 μM. caymanchem.combertin-bioreagent.com Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that block this process and are used in HIV treatment. bvsalud.orghiv.govnih.govhiv.govmdpi.com

Here is a summary of the strand transfer inhibition data:

| Compound | HIV-1 Integrase Strand Transfer Assay IC50 (μM) |

| This compound | 32 caymanchem.comsapphire-usa.com |

| Integracin B | 17 caymanchem.combertin-bioreagent.com |

Understanding how inhibitors bind to HIV-1 integrase is crucial for elucidating their mechanism of action. HIV-1 integrase has multiple domains, including the catalytic core domain (CCD) which contains the active site with a conserved DDE motif that coordinates metal ions essential for catalysis. nih.govnih.gov Inhibitors can bind to the active site (catalytic inhibitors) or to other sites on the enzyme (allosteric inhibitors), affecting its conformation or interaction with DNA or host factors. nih.govmdpi.comnih.gov While the provided search results confirm this compound's inhibitory activity against integrase, detailed information specifically on the binding mode (e.g., active site vs. allosteric binding) of this compound was not explicitly available in the snippets. However, some studies discuss the binding modes of other integrase inhibitors, including those targeting the active site (like INSTIs) and allosteric inhibitors that may bind to interfaces or disrupt interactions with host proteins like LEDGF/p75. mdpi.comnih.govmdpi.comnih.govsld.cu

Antimicrobial Properties

Beyond its activity against HIV-1 integrase, this compound has also demonstrated antimicrobial properties. researchgate.net

This compound has shown antibacterial activity. researchgate.net Specifically, it has demonstrated activity against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Staphylococcus aureus is a common bacterium that can cause various infections, and MRSA is a strain resistant to several common antibiotics, posing a significant public health concern. mayoclinic.orgwikipedia.orgchp.gov.hkclevelandclinic.orgoup.com While the search results indicate this compound's activity against Staphylococcus aureus and MRSA, specific detailed research findings such as Minimum Inhibitory Concentration (MIC) values were not available in the provided snippets. Related compounds or extracts have also shown antibacterial activity against Staphylococcus aureus. mdpi.commdpi.comscielo.org.mx

| Compound/Substance | Target Bacteria | Activity |

| This compound | Staphylococcus aureus, MRSA | Active |

Antifungal Activity

While the provided search results primarily highlight the anti-HIV-1 and cytotoxic activities of this compound and related compounds, some information on antifungal activity is available for related compounds like Integracin B . Studies on branched histidine-lysine (bHK) peptides, a different class of compounds, demonstrate that ligand targeting can enhance antifungal activity against Candida albicans, suggesting potential strategies for antifungal agent delivery and efficacy nih.gov. The general evaluation of antifungal activity often involves in vitro antagonism assays against various fungal strains frontiersin.orgmdpi.com.

Enzyme Inhibitory Effects (General)

This compound has been identified as a potent inhibitor of HIV-1 integrase researchgate.net. HIV-1 integrase is a viral enzyme essential for the replication of the human immunodeficiency virus. Its primary function is to insert the viral DNA into the host cell's chromosomal DNA nih.govsld.cu. Inhibitors targeting this enzyme block this crucial step, preventing the establishment of a permanent infection nih.gov. Enzyme inhibition can occur through various mechanisms, including competitive binding at the active site or binding at allosteric sites, leading to a decrease or complete blockage of enzyme activity libretexts.orgwikipedia.orgbgc.ac.in.

Cytotoxic Activities against Tumor Cell Lines (e.g., HepG2, NCI-H460)

This compound has demonstrated significant cytotoxic activity against certain tumor cell lines. Specifically, it showed 100% inhibition against HepG2 (human hepatocellular carcinoma) and NCI-H460 (human large cell lung carcinoma) tumor cell lines at a concentration of 25 µg/ml researchgate.net. Related compounds have also shown potent cytotoxicity against HepG2 cells with lower IC50 values compared to the positive control 5-fluorouracil (B62378) researchgate.net. Cytotoxicity assays, such as the Sulforhodamine B (SRB) assay, are commonly used to evaluate the effect of compounds on the proliferation and viability of cancer cells nih.gov.

Here is a table summarizing the cytotoxic activity of this compound against the specified cell lines:

| Cell Line | Inhibition at 25 µg/ml |

| HepG2 | 100% |

| NCI-H460 | 100% |

Data derived from search result researchgate.net.

Cellular and Molecular Pathways Modulated by this compound

While the precise cellular and molecular pathways modulated specifically by this compound are not extensively detailed in the provided search results beyond its role as an HIV-1 integrase inhibitor, the inhibition of HIV-1 integrase directly impacts the viral replication cycle by preventing the integration of viral DNA into the host genome nih.govsld.cu. This interference with a critical viral enzyme suggests modulation of pathways related to viral DNA processing and host genome interaction.

In a broader biological context, cellular and molecular pathways involve intricate networks of interactions that govern various cellular processes, including signal transduction, gene expression, and cellular responses pearson.comnih.govopenaccessjournals.com. These pathways often involve a series of molecular events and signaling cascades openaccessjournals.com. The integration of different signaling and metabolic pathways is crucial for coordinated cellular responses and maintaining homeostasis pearson.comnih.gov.

Preclinical Research on Integracin a

In Vitro Studies and Assays

In vitro studies are conducted in a controlled laboratory environment, typically using cells, tissues, or biological molecules, to assess the direct effects of a compound. angelinipharma.comemwa.org These assays provide valuable insights into a compound's mechanism of action and its potency against specific targets.

Cell-Based Assays for Target Engagement and Efficacy

Cell-based assays are widely used in preclinical research to evaluate how a compound interacts with its intended biological target within a cellular context and to measure its efficacy in modulating cellular processes relevant to a disease. frontiersin.orgdatabiotech.co.il These assays can utilize various cell types, including immortalized cell lines and primary cells, to mimic aspects of the in vivo environment. frontiersin.orgepo-berlin.com They can provide insights into a compound's ability to penetrate cells, engage with intracellular targets, and elicit a desired biological response. frontiersin.org For example, cell-based assays can be used to determine the half maximal effective concentration (EC50) of a compound, indicating the concentration at which it achieves half of its maximal effect. databiotech.co.il

Enzyme Inhibition Assays

Enzyme inhibition assays are a common type of in vitro study used to determine if a compound can inhibit the activity of specific enzymes. biobide.combiocompare.com Enzymes are crucial biological catalysts, and modulating their activity can have therapeutic effects in various diseases. biobide.com These assays typically involve incubating the enzyme with its substrate in the presence of the test compound and measuring the resulting enzyme activity. ableweb.org A decrease in enzyme activity compared to a control indicates that the compound is an inhibitor. biobide.commdpi.com Integracin A has been identified as a potent inhibitor of HIV-1 integrase, an enzyme essential for the replication of the human immunodeficiency virus. nih.gov Enzyme inhibition assays are crucial for characterizing the potency and mechanism of enzyme inhibition. biobide.combiocompare.com

Cytotoxicity Screening and Cell Viability Assays

Cytotoxicity screening and cell viability assays are fundamental in vitro tests used to assess the potential harmful effects of a compound on cells. scielo.brsusupport.com Cytotoxicity refers to the ability of a substance to damage or kill cells, while cell viability measures the proportion of living cells in a population. susupport.com These assays are essential for determining if a compound is toxic to cells at certain concentrations and for establishing a safe concentration range for further studies. scielo.brsusupport.com Common methods include assays that measure metabolic activity (e.g., MTT assay), cell membrane integrity (e.g., LDH release assay), or the exclusion of certain dyes by living cells (e.g., trypan blue exclusion assay). scielo.brsusupport.comtesisenred.net this compound has exhibited significant cytotoxicity against certain tumor cell lines, showing 100% inhibition at a concentration of 25 µg/ml against HepG2 and NCI-H460 cell lines. nih.gov

Here is a table summarizing some in vitro findings for this compound:

| Assay Type | Target/Cell Line | Key Finding |

| Enzyme Inhibition Assay | HIV-1 integrase | Potent inhibitor nih.gov |

| Cytotoxicity Screening/Viability | HepG2 cell line | 100% inhibition at 25 µg/ml nih.gov |

| Cytotoxicity Screening/Viability | NCI-H460 cell line | 100% inhibition at 25 µg/ml nih.gov |

In Vivo Animal Model Studies

In vivo studies involve testing a compound in living animal models to evaluate its effects within a complex biological system. angelinipharma.commdpi.comresearchgate.net These studies are crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted (pharmacokinetics) and what effects it has on the body (pharmacodynamics). nih.govmathworks.com Animal models are selected based on their relevance to the human disease being studied. mdpi.comnih.gov

Pharmacokinetic and Pharmacodynamic Profiling

Pharmacokinetic (PK) studies in animal models describe how a compound moves through the body over time, including its absorption, distribution, metabolism, and excretion. nih.govmathworks.comresearchgate.net Pharmacodynamic (PD) studies examine the biochemical and physiological effects of a compound and how these effects relate to the compound's concentration at its site of action. nih.govmathworks.comresearchgate.net PK/PD profiling helps to understand the relationship between drug exposure and its effect, which is essential for predicting efficacy and guiding dose selection in future studies. mathworks.comresearchgate.net These studies can involve measuring drug concentrations in biological fluids and tissues over time and assessing relevant biomarkers or physiological responses. nih.govchinaphar.com

Efficacy Studies in Disease Models

Efficacy studies in animal models are designed to evaluate whether a compound can produce a desired therapeutic effect in a living system that mimics a particular disease state. libretexts.orgnih.govleicabiosystems.com These models can be induced (e.g., by administering drugs or creating lesions), spontaneous (animals naturally develop a condition), or genetically modified to exhibit specific disease characteristics. mdpi.com By administering the compound to diseased animals and monitoring relevant endpoints (e.g., disease progression, symptom severity, survival), researchers can assess its potential therapeutic benefit. nih.gov Efficacy studies provide crucial data on a compound's potential to treat a disease in a more complex biological setting than in vitro studies. leicabiosystems.com

Safety Pharmacology and Toxicology Assessments

Safety pharmacology studies are designed to identify potential undesirable pharmacodynamic effects of a substance on vital physiological functions, typically focusing on the cardiovascular, respiratory, and central nervous systems. europa.euwikipedia.org These studies are generally conducted in compliance with Good Laboratory Practice (GLP) standards to ensure data quality and integrity for regulatory submissions. europa.eufda.gov The core battery of safety pharmacology studies usually investigates effects on these key systems, with supplemental studies conducted if concerns arise based on the compound's pharmacological profile or structure. europa.eualtasciences.com

Toxicology assessments, on the other hand, aim to characterize the potential for a compound to cause adverse effects in biological systems. These studies help determine the relationship between exposure to the compound and the incidence and severity of toxic effects. emwa.org General toxicology studies often begin with single-dose assessments to identify potential target organs for toxicity, followed by repeated-dose studies to evaluate effects from longer-term exposure. emwa.org Genetic toxicology studies are also typically conducted to assess the potential for a compound to cause damage to genetic material. fda.gov The integration of safety pharmacology endpoints into toxicology studies can provide a more comprehensive understanding of a compound's effects. altasciences.comnih.gov

These assessments are crucial for establishing a safety profile and determining a safe starting dose for initial human clinical trials. angelinipharma.comemwa.orgnih.gov

Long-term and Short-term Animal Studies

Animal studies are an integral part of preclinical research, providing in vivo data on a compound's effects. als.netnih.gov Both short-term and long-term animal studies are conducted to evaluate different aspects of toxicity and potential for recovery or delayed effects. Short-term studies, often lasting for days or weeks, can help identify acute toxicity and immediate organ system effects. europa.euunderstandinganimalresearch.org.uk Long-term studies, which can extend for months or even years depending on the intended clinical use and regulatory requirements, are necessary to assess chronic toxicity, carcinogenicity, and potential effects on reproduction and development. nih.goveuropa.euunderstandinganimalresearch.org.uk

The design of animal studies considers factors such as species selection, duration of exposure, and endpoints to be measured, which can include clinical observations, body weight, food consumption, clinical pathology (hematology and clinical chemistry), organ weights, gross pathology, and histopathology. nih.gov While animal studies are essential, there is an ongoing effort to reduce, refine, and replace animal testing where possible, utilizing alternative methods and data sharing. europa.eu

Translational Research Considerations

Translational research in drug development focuses on bridging the gap between basic scientific discoveries and their application in clinical practice. In the context of preclinical research, this involves effectively translating findings from in vitro and in vivo studies to predict human outcomes.

Bridging In Vitro and In Vivo Findings

Bridging in vitro and in vivo findings is a critical aspect of preclinical research. In vitro studies, using cells, tissues, or isolated enzyme systems, offer valuable insights into a compound's mechanism of action, potential efficacy, and preliminary toxicity in a controlled environment. emwa.org However, these findings need to be validated and expanded upon in more complex in vivo systems, such as animal models, which can better recapitulate the physiological environment and systemic effects. emwa.orgmdpi.com

Establishing in vitro-in vivo correlations (IVIVC) is a key goal, particularly for predicting pharmacokinetic behavior, such as absorption, distribution, metabolism, and excretion (ADME). nih.govallucent.com A validated IVIVC model can help predict in vivo performance based on in vitro data, potentially reducing the need for some in vivo studies and providing valuable information for formulation development. nih.govallucent.com Physiologically based pharmacokinetic (PBPK) modeling, which integrates in vitro and in vivo data, is increasingly used to predict drug behavior in humans. nih.govresearchgate.net

Predictive Value of Preclinical Data for Clinical Applications

The predictive value of preclinical data for clinical outcomes is a subject of ongoing research and improvement. While preclinical studies are designed to identify promising candidates and potential risks, the transition to clinical trials still faces a high rate of attrition. als.netemwa.orgemulatebio.com Factors such as species differences, the complexity of human diseases, and the limitations of current preclinical models can impact the accuracy of predictions. emwa.orgemulatebio.com

However, robust and well-designed preclinical studies provide essential data that informs the design of clinical trials, including initial dosing strategies and safety monitoring parameters. fda.govnih.gov Integrating data from various preclinical studies, including safety pharmacology, toxicology, and pharmacokinetic assessments, helps build a more comprehensive picture of a compound's potential behavior in humans. nih.govresearchgate.net Advanced approaches, such as leveraging expertise, technology, and integrating diverse data sources, are being explored to enhance the predictive power of preclinical models and improve the success rate in clinical development. td2inc.comsophiagenetics.com

Therapeutic Potential and Applications of Integracin a

Antiviral Therapeutics

Integracin A has shown promise as an antiviral agent, with a significant focus on its activity against the human immunodeficiency virus type 1 (HIV-1).

Development as HIV-1 Integrase Inhibitor

Integrase is a critical viral enzyme essential for HIV-1 replication, making it a key target for therapeutic intervention. This compound is one of several dimeric alkyl aromatic compounds that have been identified as inhibitors of HIV-1 integrase. mdpi.comresearchgate.netresearchgate.net These compounds inhibit both the coupled and strand transfer activities of HIV-1 integrase. researchgate.netresearchgate.net

Studies have reported inhibitory concentration (IC₅₀) values for this compound against HIV-1 integrase. For the coupled assay, the IC₅₀ value for this compound was found to be 3.2 μM. mdpi.comresearchgate.netresearchgate.net In the strand transfer assay, this compound showed an IC₅₀ value of 88 μM. researchgate.net Integrase strand transfer inhibitors (INSTIs) are a class of drugs that block the integration of proviral DNA into the host DNA by binding to the catalytic site of the viral integrase. bvsalud.org The development of drugs targeting integrase has been a significant area of research in the fight against HIV. researchgate.net

| Compound | HIV-1 Integrase Coupled Assay IC₅₀ (μM) | HIV-1 Integrase Strand Transfer Assay IC₅₀ (μM) |

| This compound | 3.2 mdpi.comresearchgate.netresearchgate.net | 88 researchgate.net |

| Integracin B | 6.1 mdpi.comresearchgate.net | 17 caymanchem.com |

Potential for Combination Therapies

The use of multiple antiretroviral drugs that act on different stages of the HIV life cycle is a standard strategy for controlling HIV infection, known as highly active antiretroviral therapy (HAART) or combination antiretroviral therapy (cART). nih.govwikipedia.org Current combination therapies often include integrase inhibitors alongside other classes of antiretroviral drugs, such as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs). nih.govwikipedia.orgaidsmap.comhiv.gov

Addressing Drug Resistance Mechanisms

Drug resistance is a significant challenge in HIV treatment. wikipedia.orgmdpi.com Mutations in the HIV-1 integrase enzyme can lead to reduced susceptibility to INSTIs. stanford.edubiorxiv.orgnih.gov Understanding the mechanisms of resistance is crucial for developing new inhibitors and optimizing treatment strategies. biorxiv.orgbiorxiv.org

Research on other INSTIs has identified specific mutations in the integrase gene associated with resistance. For example, mutations such as E138K, G140A/S, and Q148H/K/R can confer resistance to INSTIs like dolutegravir (B560016) (DTG). stanford.edubiorxiv.orgbiorxiv.org Accessory mutations can also contribute to INSTI resistance, particularly in the presence of primary resistance mutations. nih.gov

While detailed information on this compound's activity against specific INSTI-resistant HIV-1 strains was not available in the provided search results, the ongoing research into the mechanisms of INSTI resistance and the development of new compounds active against resistant variants highlights a critical area where this compound or its derivatives could potentially play a role. biorxiv.orgviivhealthcare.com The development of third-generation integrase inhibitors with distinct resistance profiles is an active area of research aimed at overcoming existing resistance. viivhealthcare.com

Antimicrobial Agents

Beyond its antiviral properties, the potential of this compound as an antimicrobial agent is also an area of interest, particularly in the context of rising drug resistance in bacterial pathogens.

New Avenues for Antibiotic Development

The discovery of new compounds with antimicrobial activity is crucial for developing novel antibiotics. The unique chemical structure of this compound, described as a dimeric alkyl aromatic benzoate (B1203000) ester, could represent a new scaffold for the development of antimicrobial agents. vulcanchem.com Natural products with diverse structures have historically provided leads for antibiotic development.

While the provided information does not detail studies on this compound's mechanism of antimicrobial action or its effectiveness against specific bacterial targets, its identification as a bioactive compound from a fungal source opens up the possibility of exploring its potential in this domain. The need for new antibiotics with novel mechanisms of action to overcome existing resistance mechanisms in bacteria is well-recognized.

Anticancer Research

Research into the anticancer potential of natural compounds is an active area, and this compound has been subject to preliminary investigations regarding its effects on cancer cells.

Investigation of Cytotoxic Properties

Preliminary studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines. Investigations into the cytotoxicity of this compound in HeLa cells, a widely used cervical cancer cell line, indicated an IC50 value greater than 50 µM. addlink.es This suggests that while this compound may possess cytotoxic potential, the potency can vary depending on the cancer cell line studied. Further detailed studies across a broader spectrum of cancer cell types are needed to fully understand the range and selectivity of its cytotoxic effects.

The available data on the cytotoxicity of this compound in HeLa cells is presented in the table below:

| Compound | Cell Line | IC50 (µM) |

| This compound | HeLa | > 50 |

Mechanisms of Apoptosis Induction or Cell Cycle Arrest

The mechanisms by which this compound might exert anticancer effects, such as inducing apoptosis or causing cell cycle arrest, have not been extensively detailed in readily available research. General mechanisms of apoptosis induction often involve pathways that lead to programmed cell death, characterized by specific cellular events. Similarly, cell cycle arrest involves halting the progression of the cell cycle at specific checkpoints, preventing uncontrolled proliferation of damaged or cancerous cells. While these are common mechanisms targeted by anticancer agents, specific research elucidating how this compound influences these pathways in cancer cells is limited based on current information. Further studies are required to investigate the molecular targets and signaling cascades that may be modulated by this compound to induce cell death or inhibit cell proliferation.

Immunomodulatory and Anti-inflammatory Properties

Natural compounds are often explored for their potential immunomodulatory and anti-inflammatory activities. The genus Sonneratia, from which this compound is isolated, has a history of use in folk medicine for various ailments, including those with inflammatory components. biodeep.cn While the absolute configurations of integracins, including this compound, have been studied, specific detailed research on the immunomodulatory or anti-inflammatory properties of this compound itself is not widely available in the examined literature. Immunomodulatory agents can either enhance or suppress immune responses, offering potential therapeutic avenues for conditions involving dysregulated immunity or inflammation. Anti-inflammatory compounds work by mitigating inflammatory processes, which are implicated in numerous diseases, including chronic conditions and certain cancers. The potential for this compound to modulate immune responses or exert anti-inflammatory effects remains an area that warrants further dedicated investigation to determine specific activities and underlying mechanisms.

Future Directions in Therapeutic Development

The exploration of this compound's therapeutic potential suggests several avenues for future research and development, particularly in overcoming potential limitations related to its pharmacological properties.

Novel Delivery Systems

Developing novel delivery systems is a critical strategy in enhancing the therapeutic efficacy of compounds, especially those with potential issues like poor solubility, limited bioavailability, or lack of targeted delivery. Novel drug delivery systems, such as nanoparticles, liposomes, or micelles, can improve drug targeting to specific tissues or cells, control drug release rates, and potentially reduce toxicity by minimizing exposure to healthy tissues. While these approaches hold promise for improving the delivery of various therapeutic agents, specific research on applying novel delivery systems to this compound has not been detailed in the available literature. Future work could explore encapsulating this compound within such systems to optimize its delivery and potentially enhance its therapeutic index.

Prodrug Strategies

Prodrug strategies involve chemically modifying a compound to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, or to achieve targeted delivery. A prodrug is typically an inactive or less active precursor that is converted into the active drug within the body, often at the site of action. This approach can be particularly useful for compounds with poor solubility or permeability, or to reduce systemic toxicity. Despite the potential benefits of prodrug strategies for enhancing the therapeutic profile of bioactive compounds, there is a lack of specific research detailing the development or investigation of prodrugs for this compound in the examined literature. Future research could focus on designing and evaluating prodrugs of this compound to improve its pharmacological characteristics and therapeutic applications.

Clinical Trial Considerations (Hypothetical Pathways)

Given the in vitro inhibitory activity of this compound against HIV-1 integrase, its potential advancement towards clinical trials would hypothetically focus on its development as an antiviral agent for the treatment of HIV infection. The pathway from in vitro findings to clinical application is a multi-stage process involving rigorous testing and evaluation.

Hypothetical clinical trial considerations for this compound would likely commence with preclinical studies to further evaluate its pharmacological profile, including detailed mechanism of action studies, pharmacokinetics, and pharmacodynamics in relevant models. If preclinical data support progression, subsequent phases of clinical trials would be designed.

Phase 1 trials would hypothetically involve evaluating the compound in a small group of healthy volunteers or individuals with HIV to assess initial safety and determine pharmacokinetic parameters in humans. Assuming favorable results, Phase 2 trials could explore the efficacy of this compound in a larger group of individuals with HIV, likely focusing on its impact on viral load and other relevant markers, potentially comparing it to existing antiviral treatments or a placebo.

Successful outcomes in Phase 2 would lead to hypothetical Phase 3 trials, involving a larger and more diverse patient population across multiple centers. These trials would aim to confirm efficacy, monitor adverse events in a larger group, and gather data to support regulatory approval. The design of such trials would need to carefully consider patient populations, endpoints (such as sustained virological response), and trial duration, building upon the data gathered in earlier phases. The specific hypothetical pathways and trial designs would be heavily influenced by the comprehensive data package generated during preclinical and early clinical development.

Advanced Analytical Methodologies for Integracin a Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the precise structure of organic molecules in solution. For Integracin A, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized to map out the complete carbon skeleton and the placement of protons.

¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms. The chemical shifts (δ) indicate the electronic environment of each proton, while the coupling constants (J) reveal the spatial relationships between neighboring protons.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments and indicating the types of functional groups present (e.g., carbonyls, alkenes, alkyls).

Detailed analysis of 2D NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the unambiguous assignment of all proton and carbon signals and establishes the connectivity between different parts of the this compound molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| 2 | 6.25 | s | |

| 4 | 6.20 | s | |

| 6 | 6.20 | s | |

| 2' | 2.55 | t | 7.5 |

| 3' | 1.60 | m | |

| ... | ... | ... | ... |

| 14' | 1.25 | br s | |

| 15' | 0.88 | t | 7.0 |

Note: This table represents a partial dataset for illustrative purposes.

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) |

|---|---|

| 1 | 158.5 |

| 2 | 98.0 |

| 3 | 159.0 |

| 4 | 95.5 |

| 5 | 159.0 |

| 6 | 98.0 |

| 1' | 112.0 |

| 2' | 36.5 |

| ... | ... |

| 14' | 22.8 |

| 15' | 14.2 |

Note: This table represents a partial dataset for illustrative purposes.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is employed to obtain a highly accurate mass measurement. This precision allows for the confident determination of the molecular formula.

Furthermore, the fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. By inducing fragmentation of the molecular ion and analyzing the resulting daughter ions, researchers can deduce the nature of substructures and how they are connected within the parent molecule.

Table 3: HR-ESI-MS Data for this compound

| Ion | Calculated m/z | Found m/z | Formula |

|---|---|---|---|

| [M+H]⁺ | 441.3369 | 441.3363 | C₂₈H₄₅O₄ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound reveals characteristic absorption bands that confirm the presence of key functional groups.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3350 | Broad | O-H (hydroxyl) stretching |

| 2925, 2855 | Strong | C-H (aliphatic) stretching |

| 1610, 1500 | Medium | C=C (aromatic) stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated double bonds. The UV spectrum of this compound, recorded in methanol, exhibits absorption maxima that are characteristic of its chromophore system, which includes a substituted aromatic ring.

Table 5: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) |

|---|

Circular Dichroism (CD) for Stereochemical Analysis

This compound is a chiral molecule, meaning it possesses a non-superimposable mirror image. Determining the absolute configuration of its stereocenters is crucial. Circular Dichroism (CD) spectroscopy is a powerful technique for this purpose. It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. fiveable.me

The experimental CD spectrum of this compound is compared with theoretically calculated spectra for all possible stereoisomers. A close match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute stereochemistry of the molecule. This technique was instrumental in establishing the definitive three-dimensional structure of this compound. nih.gov

Chromatographic Methods for Purification and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For natural product research, it is essential for both the initial isolation of a compound from its source and for the subsequent analysis of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of natural product purification and analysis due to its high resolution and sensitivity. nih.gov For this compound, a multi-step chromatographic process is typically employed, beginning with column chromatography over silica gel and Sephadex LH-20, followed by final purification using preparative or semi-preparative HPLC.

Reversed-phase HPLC is a common mode used for the final purification steps. The purity of the isolated this compound is then confirmed using analytical HPLC, which should show a single, sharp peak under various detection wavelengths.

Table 6: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Methanol and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. youtube.comwikipedia.org In the context of "this compound" research, assuming the compound or its derivatives can be volatilized without decomposition, GC-MS would offer high sensitivity and specificity. youtube.com

The process involves introducing a sample of "this compound" into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a heated column containing a stationary phase. The separation of "this compound" from other components in a mixture would be based on its differential partitioning between the mobile (carrier gas) and stationary phases. The time it takes for a compound to pass through the column, known as the retention time, is a characteristic feature used for its identification. nih.gov

Following separation in the GC, the eluted "this compound" molecules enter the mass spectrometer. Here, they are ionized, typically by electron impact, which causes the molecules to fragment into characteristic patterns. The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular "fingerprint." This fragmentation pattern is highly reproducible and can be compared against spectral libraries for definitive identification. wikipedia.org

Hypothetical Research Findings: In a hypothetical study, a derivatization step using silylation was required to increase the thermal stability and volatility of "this compound" for GC-MS analysis. The resulting trimethylsilyl (TMS) derivative of "this compound" exhibited a sharp, well-defined peak in the chromatogram. The mass spectrum showed a distinct molecular ion peak and a fragmentation pattern that allowed for the unambiguous structural confirmation of the parent molecule. Quantitative analysis, using a deuterated internal standard, could establish a method for detecting "this compound" in complex biological matrices with high precision.

Biochemical and Biophysical Techniques for Mechanism of Action Studies

To elucidate the biological activity of "this compound," a suite of biochemical and biophysical techniques is essential. These methods provide insights into how the compound interacts with its biological target, such as an enzyme or receptor, and the functional consequences of this interaction.

Enzyme Kinetics and Inhibition Assays

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions. scispace.comresearch.csiro.au If "this compound" is hypothesized to be an enzyme inhibitor, kinetic assays are fundamental to characterizing its mechanism. These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the substrate and "this compound." By analyzing how the inhibitor affects the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Michaelis constant, Km), the mode of inhibition—be it competitive, non-competitive, or uncompetitive—can be determined. research.csiro.au

Hypothetical Research Findings: Enzyme inhibition assays were performed using a putative target enzyme for "this compound." The results, when plotted on a Lineweaver-Burk plot, showed that increasing concentrations of "this compound" resulted in a series of lines that intersected on the y-axis. This pattern is characteristic of competitive inhibition, suggesting that "this compound" binds to the active site of the enzyme, competing with the natural substrate. The inhibition constant (Ki) was calculated to be in the nanomolar range, indicating a high-potency interaction.

| Parameter | Control (No Inhibitor) | With this compound (Low Conc.) | With this compound (High Conc.) |

| Apparent Km | 15 µM | 30 µM | 60 µM |

| Apparent Vmax | 100 µmol/min | 100 µmol/min | 100 µmol/min |

| Inhibition Type | N/A | Competitive | Competitive |

Ligand Binding Studies

Ligand binding studies directly measure the interaction between a ligand (in this case, "this compound") and its target molecule. youtube.com These assays are crucial for determining the binding affinity (often expressed as the dissociation constant, Kd) and specificity of the interaction. au.dk Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed. SPR, for instance, can monitor the binding event in real-time by detecting changes in the refractive index at the surface of a sensor chip where the target protein is immobilized. whitehouse.gov

Hypothetical Research Findings: SPR analysis was used to characterize the binding of "this compound" to its purified target protein. The resulting sensorgrams showed a concentration-dependent binding response. By fitting the association and dissociation curves, the kinetic parameters were determined. The calculated dissociation constant (Kd) was found to be 85 nM, confirming a strong and specific interaction between "this compound" and its target.

| Kinetic Parameter | Value |

| Association rate constant (ka) | 1.2 x 10^5 M⁻¹s⁻¹ |

| Dissociation rate constant (kd) | 1.0 x 10⁻² s⁻¹ |

| Dissociation Constant (Kd) | 85 nM |

X-ray Crystallography and Cryo-Electron Microscopy for Target-Ligand Complex Structure

To understand the interaction between "this compound" and its target at an atomic level, structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable. X-ray crystallography involves crystallizing the target protein in complex with "this compound" and then diffracting X-rays through the crystal. britannica.comunitar.org The resulting diffraction pattern can be used to calculate an electron density map and build a three-dimensional model of the complex. britannica.com Cryo-EM is particularly useful for large protein complexes or membrane proteins that are difficult to crystallize. It involves flash-freezing the sample in a thin layer of ice and imaging it with an electron microscope to generate a 3D reconstruction.

Hypothetical Research Findings: The co-crystal structure of the target protein bound to "this compound" was solved to a resolution of 2.1 Å using X-ray crystallography. The electron density map clearly showed the "this compound" molecule situated within a well-defined binding pocket of the protein. The structure revealed specific hydrogen bonds and hydrophobic interactions between the compound and key amino acid residues, providing a detailed picture of the binding mode and explaining the high affinity observed in ligand binding studies.

In Silico and Computational Chemistry Tools

Computational approaches are increasingly used to complement experimental research, providing predictive insights into molecular interactions and dynamics.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For "this compound," MD simulations could be used to model the dynamic behavior of the compound when bound to its target protein. By simulating the motions of the complex over nanoseconds or even microseconds, researchers can gain insights into the stability of the binding pose, the role of water molecules in the binding interface, and conformational changes that may occur upon binding.

Cheminformatics and Bioinformatics for Data Analysis

In the research and development of this compound, cheminformatics and bioinformatics serve as indispensable tools for the comprehensive analysis of complex biological and chemical data. These computational disciplines facilitate the prediction of molecular interactions, the elucidation of structure-activity relationships (SAR), and the streamlining of the drug discovery pipeline. By integrating computational models with experimental data, researchers can gain deeper insights into the mechanisms of action of this compound and its analogues, guiding the design of more potent and selective integrin antagonists.

Molecular Docking Simulations

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a ligand, such as this compound, to its molecular target, typically an integrin receptor like α4β1. nih.govnih.gov Since the complete experimental three-dimensional structure of certain integrins may not be available, homology modeling is often employed to construct a reliable 3D model of the receptor's binding site. nih.govnih.gov

Docking simulations place the this compound molecule into the active site of the modeled integrin receptor, calculating a "docking score" or binding energy that estimates the binding affinity. dergipark.org.trmdpi.com These simulations reveal plausible binding modes and highlight key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and specific amino acid residues of the receptor. researchgate.net This information is crucial for understanding the structural basis of inhibition and for designing modifications to this compound to improve its potency and selectivity.

Below is a representative data table illustrating the results of a hypothetical molecular docking study of this compound and its derivatives against a homology model of the α4β1 integrin.

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |

|---|---|---|---|

| This compound | -9.5 | Asp235, Tyr143, Ser158 | 3 |

| Analogue 1 | -10.2 | Asp235, Tyr143, Ser158, Arg260 | 4 |

| Analogue 2 | -8.7 | Asp235, Tyr143 | 2 |

| Analogue 3 | -9.9 | Asp235, Tyr143, Ser158, Met280 | 3 |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is utilized to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit antagonist activity against a specific integrin. nih.govrsc.org A pharmacophore model for an this compound-like compound typically includes features such as hydrogen bond acceptors, hydrophobic centers, and ionizable groups. nih.govresearchgate.net

Once a statistically validated pharmacophore model is developed, it can be used as a 3D query in a process called virtual screening. nih.gov Large chemical databases containing millions of compounds are computationally screened to identify molecules that match the pharmacophore model. These "hits" are then subjected to further analysis, such as molecular docking, to prioritize them for experimental testing, thereby accelerating the discovery of novel and structurally diverse integrin antagonists.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their measured biological activities. nih.gov For this compound and its analogues, QSAR models are developed to understand how variations in their molecular properties (descriptors) influence their inhibitory potency against target integrins. nih.gov These models can predict the activity of newly designed, unsynthesized compounds, which helps prioritize synthetic efforts toward molecules with the highest predicted potency. nih.govacs.org

In Silico ADMET Profiling

Bioinformatics tools are also employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. nih.gov Predicting these pharmacokinetic and toxicological parameters in silico is a critical step in early-stage drug discovery. It allows researchers to identify and filter out compounds that are likely to have poor bioavailability or potential toxicity issues before committing significant resources to their synthesis and experimental testing.

The following table provides an example of a predicted ADMET profile for this compound.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral absorption |

| Blood-Brain Barrier Penetration | Low | Low potential for CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| Ames Mutagenicity | Non-mutagenic | Low potential for carcinogenicity |

By leveraging these advanced cheminformatics and bioinformatics methodologies, researchers can efficiently analyze vast datasets, generate predictive models, and make data-driven decisions to optimize the therapeutic potential of this compound.

Challenges and Future Perspectives in Integracin a Research

Challenges in Isolation and Sustainable Production

One significant challenge in working with natural compounds like Integracin A is their isolation from their original sources. This process can be complex, time-consuming, and often yields only small quantities of the desired compound. The efficiency of isolation protocols directly impacts the availability of this compound for research and potential development.

Furthermore, ensuring the sustainable production of this compound is a critical consideration. If the natural source is a slow-growing organism or found in limited supply, large-scale extraction can lead to environmental concerns and resource depletion. Developing sustainable harvesting methods or alternative production routes, such as synthesis or biotechnology, are essential for long-term research and potential commercialization. Challenges in sustainable manufacturing often include optimizing resource use, reducing emissions and pollution, and navigating complex supply chains midatlanticmachinery.com. Adopting new, sustainable technologies can also be expensive and time-consuming midatlanticmachinery.com.

Optimizing Biological Activity and Specificity

Understanding and optimizing the biological activity of this compound is another key area of research. While initial studies may identify a particular activity, further work is needed to fully characterize its mechanism of action and determine the optimal conditions for its effects. This involves detailed in vitro and in vivo studies to understand dose-response relationships, efficacy in different biological systems, and potential synergistic or antagonistic effects with other compounds.

Enhancing the specificity of this compound's biological activity is also a crucial challenge. Non-specific interactions with biological targets can lead to unintended effects. Research efforts are focused on identifying the precise molecular targets of this compound and exploring modifications or formulations that can increase its selectivity, thereby maximizing desired outcomes and minimizing off-target interactions. Optimization of therapeutic agents often involves improving properties such as binding affinity and specificity nih.gov. Approaches like random and targeted mutagenesis, as well as in silico design, are used in optimizing specificity nih.gov.

Addressing Potential Off-Target Effects

Potential off-target effects are a significant concern in the development of any biologically active compound. These occur when a compound interacts with unintended molecular targets, leading to undesired or adverse outcomes. For this compound, research needs to systematically investigate potential off-target interactions across a range of biological pathways and systems.

Advanced screening techniques and computational modeling can help predict and identify potential off-target binding sites. Once identified, strategies to mitigate these effects may include structural modifications of this compound to reduce binding affinity to off-targets or the development of delivery systems that target the compound specifically to the desired site of action. Addressing off-target effects is a known challenge in various research areas, including genetic engineering technologies wikipedia.orgaddgene.org. These effects can lead to unintended genetic modifications and confound research results wikipedia.org.

Advances in Synthetic Methodologies for Analogs

The development of efficient synthetic methodologies is vital for overcoming limitations in the natural supply of this compound and for exploring its structure-activity relationship. Chemical synthesis allows for the production of this compound and, importantly, the creation of synthetic analogs. researchgate.net.

Integration of Multi-Omics Approaches in Understanding this compound Biology

Integrating multi-omics approaches is a powerful future perspective for gaining a comprehensive understanding of this compound's effects on biological systems. Multi-omics research combines data from different "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of biological processes nih.govazolifesciences.com.

By applying multi-omics to this compound research, scientists can investigate how the compound affects gene expression (transcriptomics), protein levels and modifications (proteomics), and metabolic pathways (metabolomics). This integrated approach can reveal complex interactions and regulatory mechanisms that would not be apparent from single-omics studies azolifesciences.com. Challenges in multi-omics research include data integration and the need for advanced computational tools nih.govmdpi.comfrontlinegenomics.com.

Ethical Considerations in Natural Product Research and Development

Research and development involving natural products like this compound also raise important ethical considerations. These include issues related to bioprospecting, benefit sharing with the communities or countries where the natural source is found, and ensuring that research practices are conducted in an environmentally sustainable manner .

Ethical research principles in natural sciences include scientific honesty, intellectual freedom, and social responsibility satoriproject.eu. When working with natural resources, it is crucial to consider the potential impact on biodiversity and ecosystems. Ensuring fair and equitable partnerships with indigenous communities or local populations who may have traditional knowledge about the natural source is also a key ethical consideration . Ethical considerations in research generally aim to protect the rights of participants, enhance research validity, and maintain scientific integrity scribbr.co.uk.

Q & A

Q. What ethical standards apply to this compound research involving animal models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.